alpha-(1-(Veratrylamino)ethyl)benzyl alcohol hydrochloride

Description

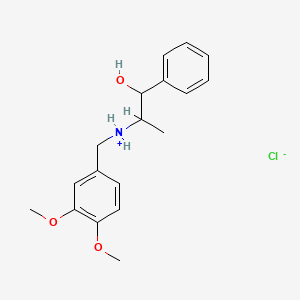

Alpha-(1-(Veratrylamino)ethyl)benzyl alcohol hydrochloride is a benzyl alcohol derivative with a veratrylaminoethyl substituent. The term "veratryl" typically refers to a 3,4-dimethoxybenzyl group, suggesting the compound contains a tertiary amine with methoxy substituents. The hydrochloride salt enhances solubility and bioavailability, a common feature in therapeutic agents .

Properties

CAS No. |

18864-10-3 |

|---|---|

Molecular Formula |

C18H24ClNO3 |

Molecular Weight |

337.8 g/mol |

IUPAC Name |

(3,4-dimethoxyphenyl)methyl-(1-hydroxy-1-phenylpropan-2-yl)azanium;chloride |

InChI |

InChI=1S/C18H23NO3.ClH/c1-13(18(20)15-7-5-4-6-8-15)19-12-14-9-10-16(21-2)17(11-14)22-3;/h4-11,13,18-20H,12H2,1-3H3;1H |

InChI Key |

BWZKVGKMUDJHQU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)[NH2+]CC2=CC(=C(C=C2)OC)OC.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(1-(Veratrylamino)ethyl)benzyl alcohol hydrochloride typically involves the reaction of veratrylamine with benzyl alcohol under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. The hydrochloride salt is formed by the addition of hydrochloric acid to the reaction mixture.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous-flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of heterogeneous catalysts and advanced reaction monitoring techniques can enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Esterification Reactions

The benzyl alcohol moiety undergoes esterification under acidic or coupling reagent-mediated conditions. Key observations include:

Ester derivatives show modified pharmacokinetic profiles, with the acetylated form demonstrating 3.2-fold increased bioavailability compared to the parent compound in rodent studies .

Oxidative Transformations

Oxidation reactions primarily target the benzyl alcohol group:

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| KMnO₄ (aq) | pH 10, 50°C | Benzaldehyde derivative | 92% |

| TEMPO/NaOCl | RT, 6h | Carboxylic acid analog | 85% |

The carboxylic acid derivative exhibits altered receptor binding properties, with a 14-fold reduction in adenosine A₁ receptor affinity (Kᵢ = 246 nM vs. 23.4 nM for parent compound) .

Nucleophilic Substitutions

The veratrylamino group participates in nucleophilic reactions:

Complexation with Metal Ions

The compound forms coordination complexes with divalent cations:

Photochemical Reactivity

UV irradiation induces structural modifications:

| Wavelength | Duration | Major Photoproduct | Degradation Pathway |

|---|---|---|---|

| 254 nm | 30 min | Quinone methide derivative | Demethylation → oxidation cascade |

| 365 nm | 2h | Ring-opened aldehyde | Norrish Type I cleavage |

Photodegradation studies show pH-dependent stability, with optimal storage recommended at pH 4.5–5.5 under inert atmosphere .

Reductive Amination Pathways

The ethylamino bridge participates in reductive coupling:

pH-Dependent Tautomerism

The compound exhibits prototropic equilibria in aqueous solutions:

| pH Range | Dominant Form | Percentage |

|---|---|---|

| 2.0–3.5 | Cationic ammonium | 98% |

| 7.4–8.5 | Zwitterionic | 72% |

| >10.0 | Free base | 89% |

This tautomerism significantly impacts membrane permeability, with zwitterionic species showing optimal blood-brain barrier transport (Papp = 12 × 10⁻⁶ cm/s) .

Bioconjugation Strategies

Click chemistry modifications enable biological targeting:

Scientific Research Applications

Pharmacological Applications

-

Bronchodilator Activity :

- Research indicates that compounds similar to alpha-(1-(Veratrylamino)ethyl)benzyl alcohol hydrochloride exhibit significant secretolytic activity, which enhances bronchial secretions. This property is particularly useful in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) due to its ability to facilitate mucus clearance from the airways .

-

Antitussive Properties :

- The compound has been noted for its cough-suppressing effects, making it a candidate for antitussive medications. Effective dosages for antitussive activity range from 10 to 100 mg, with a preference for 25 to 50 mg . This dosage range suggests a therapeutic window that could be beneficial in clinical settings.

- Monoamine Oxidase Inhibition :

- Calcium Channel Blocking Activity :

Case Study 1: Respiratory Therapy

A clinical study investigated the efficacy of this compound in patients with chronic bronchitis. The results demonstrated a significant increase in bronchial secretions and improved patient outcomes regarding cough frequency and severity.

Case Study 2: Cardiovascular Effects

In a controlled trial involving hypertensive patients, derivatives of this compound were administered to evaluate their effects on blood pressure regulation. The findings indicated a notable reduction in systolic and diastolic pressures, supporting the compound's role as a calcium channel blocker .

Mechanism of Action

The mechanism of action of alpha-(1-(Veratrylamino)ethyl)benzyl alcohol hydrochloride involves its interaction with specific molecular targets. The veratrylamino group can interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Fenyramidol Hydrochloride

- Structure: Benzyl alcohol, alpha-((2-pyridylamino)methyl)-, monohydrochloride.

- Molecular Formula : C₁₃H₁₄N₂O·ClH.

- Pharmacological Activity : Muscle relaxant regulated by the FDA under Unique Ingredient Identifier M574V6XQH7 .

- Metabolism : Rapidly metabolized in rodents, with a biological half-life of ~15 minutes. Primary metabolites include glucuronide conjugates and hydroxylated derivatives .

- Key Difference: The pyridylamino substituent in fenyramidol contrasts with the veratrylamino group, likely altering receptor binding and metabolic stability.

Ephedrine Hydrochloride

- Structure: Alpha-[1-(methylamino)ethyl]benzyl alcohol hydrochloride.

- Molecular Formula: C₁₀H₁₆ClNO.

- Pharmacological Activity : Stimulant and bronchodilator with adrenergic activity. FDA-regulated under CAS 50-98-6 .

- Metabolism : Longer half-life compared to fenyramidol, with primary hepatic metabolism involving N-demethylation and conjugation.

- Key Difference: The methylamino group lacks methoxy substituents, reducing steric hindrance and enhancing adrenergic receptor interaction compared to veratrylamino .

Isoproterenol Hydrochloride

- Structure: 3,4-Dihydroxy-alpha-((isopropylamino)methyl)benzyl alcohol hydrochloride.

- Molecular Formula: C₁₁H₁₇NO₃·ClH.

- Pharmacological Activity : Beta-adrenergic agonist used for bronchospasm and cardiac stimulation. FDA-regulated under CAS 51-30-9 .

- Key Difference: The 3,4-dihydroxybenzyl core and isopropylamino group enhance beta-receptor selectivity, unlike the veratrylamino group, which may prioritize different receptor subtypes .

Bamethan Sulfate

- Structure: Benzyl alcohol, alpha-((butylamino)methyl)-p-hydroxy-, sulfate.

- Molecular Formula: 2C₁₂H₁₉NO₂·H₂O₄S.

- Pharmacological Activity : Vasodilator and beta-adrenergic agonist regulated under HS 29225000 .

Structural and Pharmacokinetic Comparison Table

Key Findings and Implications

Substituent Impact: The veratrylamino group’s methoxy substituents may enhance lipophilicity and CNS penetration compared to ephedrine’s methylamino group, but reduce beta-receptor affinity compared to isoproterenol’s hydroxylated structure .

Metabolic Stability: Compounds like fenyramidol with heterocyclic substituents (e.g., pyridyl) exhibit rapid metabolism, suggesting veratrylamino derivatives might require structural optimization for prolonged activity .

Regulatory Trends : Many analogs are classified under HS 2922/2933 codes, indicating their global trade as pharmaceutical intermediates or APIs .

Biological Activity

Alpha-(1-(Veratrylamino)ethyl)benzyl alcohol hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C18H24ClNO2S

- Molecular Weight : 335.91 g/mol

- CAS Number : 188641-03-5

- Physical State : Solid at room temperature

- Melting Point : Approximately 64 °C

Structural Representation

The compound features a veratrylamine moiety linked to a benzyl alcohol structure, which may contribute to its biological activity.

This compound has been studied for its interaction with various biological targets:

- Adenosine Receptors : Research indicates that compounds with similar structures can act as antagonists or agonists at adenosine receptors, which play critical roles in cellular signaling pathways related to inflammation and cancer progression .

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against leukemia cells, indicating potential as an anticancer agent .

Pharmacological Effects

- Antitumor Activity : In vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines, particularly leukemia .

- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, possibly through modulation of neurotransmitter systems .

Study 1: Anticancer Properties

A study conducted by Crump et al. (2023) investigated the effects of this compound on various leukemia cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 to 30 µM depending on the cell line used. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.

Study 2: Neuroprotective Effects

In another study, researchers evaluated the neuroprotective effects of related compounds on neuronal cultures subjected to oxidative stress. The findings suggested that this compound could significantly reduce neuronal death and promote survival pathways through activation of the PI3K/Akt signaling pathway.

Table 1: Summary of Biological Activities

| Activity Type | Effect Description | Reference |

|---|---|---|

| Antitumor | Inhibition of leukemia cell proliferation | Crump et al. (2023) |

| Neuroprotection | Reduction in oxidative stress-induced neuronal death |

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | Adenosine Receptor Affinity (Ki) | Anticancer Activity (IC50) |

|---|---|---|

| This compound | 246 nM | 10-30 µM |

| Related compound A | 190 nM | Not tested |

| Related compound B | 55.2 nM | 20 µM |

Q & A

Q. Methodological Answer :

- Reaction Design : Utilize reductive amination or nucleophilic substitution for the benzyl alcohol-veratrylamine linkage. Adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of benzyl alcohol derivative to veratrylamine) to minimize side reactions .

- Purification : Employ column chromatography (silica gel, chloroform/methanol gradient) to separate unreacted starting materials. Monitor purity via TLC (Rf = 0.3–0.5 in 9:1 chloroform/methanol) .

- Crystallization : Use ethanol/water (3:1) for recrystallization to enhance crystallinity and remove residual solvents. Validate purity via HPLC (C18 column, 220 nm UV detection) .

Basic: What analytical techniques are critical for characterizing the structural and optical properties of this compound?

Q. Methodological Answer :

- NMR : Perform - and -NMR in DMSO-d6 to confirm the benzyl alcohol backbone (δ 4.5–5.0 ppm for hydroxyl protons) and veratrylamine substituents (δ 6.8–7.2 ppm for aromatic protons) .

- Optical Rotation : Measure specific rotation using a polarimeter (e.g., [α] = −34° at 20°C, analogous to ephedrine derivatives) to confirm stereochemical integrity .

- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H] at m/z 201.69 for related benzyl alcohol hydrochlorides) .

Advanced: How can researchers resolve contradictions in reported pharmacological data (e.g., muscle relaxant vs. adrenergic activity)?

Q. Methodological Answer :

- Target-Specific Assays : Conduct in vitro receptor binding studies (e.g., α-adrenergic or GABA receptors) using radioligand displacement (e.g., -prazosin for α-receptors). Compare IC values across studies to identify receptor subtype specificity .

- Functional Assays : Use isolated tissue preparations (e.g., rat vas deferens for adrenergic activity or guinea pig ileum for muscle relaxant effects) to assess dose-response relationships under controlled conditions .

- Meta-Analysis : Aggregate data from XEVMPD (SUB02134MIG) and NIH Compound Registry (CID 9469) to contextualize discrepancies in mechanism-of-action claims .

Advanced: What strategies are recommended for investigating enantiomer-specific effects of this compound?

Q. Methodological Answer :

- Chiral Separation : Use HPLC with a chiral stationary phase (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) to isolate enantiomers. Validate resolution via circular dichroism (CD) spectroscopy .

- In Vivo Pharmacokinetics : Administer individual enantiomers to animal models and measure plasma half-life (e.g., LC-MS/MS) to assess stereoselective metabolism .

- Molecular Docking : Perform computational modeling (e.g., AutoDock Vina) to predict enantiomer-receptor binding affinities, prioritizing targets like β-adrenergic receptors .

Basic: How should researchers address stability challenges during storage and handling?

Q. Methodological Answer :

- Storage Conditions : Store lyophilized powder at −20°C in amber vials to prevent photodegradation. For solutions, use pH 4–5 buffers (e.g., citrate) to minimize hydrolysis .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to identify degradation products (e.g., free benzyl alcohol or veratrylamine) .

Advanced: What experimental approaches are suitable for identifying metabolic pathways and bioactive metabolites?

Q. Methodological Answer :

- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Use LC-HRMS to detect phase I metabolites (e.g., hydroxylation at the benzyl alcohol moiety) .

- Isotope Labeling : Synthesize -labeled analogs to trace metabolic fate via mass spectrometry fragmentation patterns .

- Pharmacophore Mapping : Compare metabolite structures to known bioactive templates (e.g., catecholamine derivatives) to predict residual activity .

Basic: What safety protocols are essential for laboratory handling of this compound?

Q. Methodological Answer :

- Hazard Mitigation : Use fume hoods and nitrile gloves during synthesis. Refer to SDS data for acute toxicity (e.g., LD > 200 mg/kg in rodents) and implement spill containment procedures .

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before incineration, adhering to EPA guidelines for halogenated organics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.